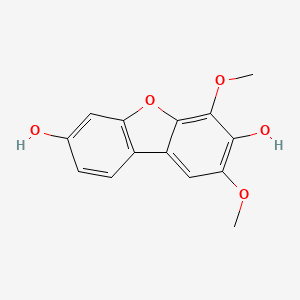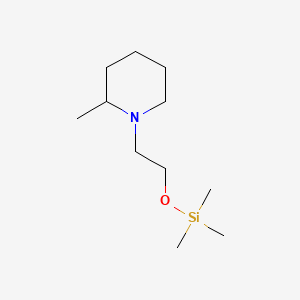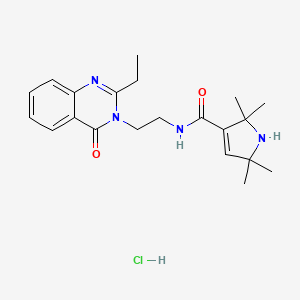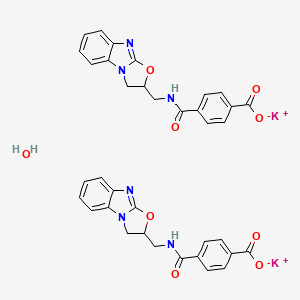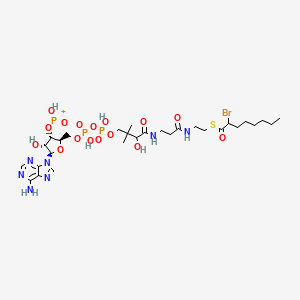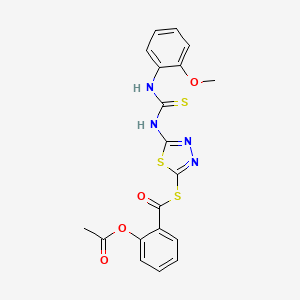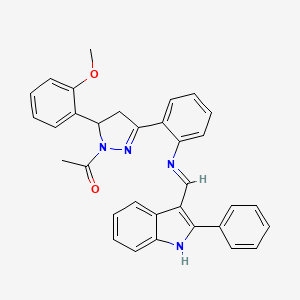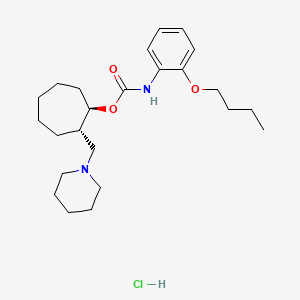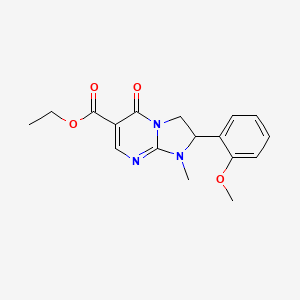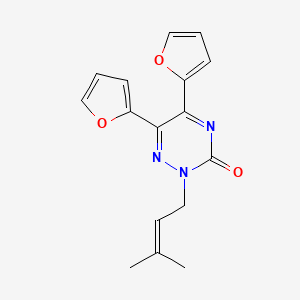
2-Methyl-2,4,6-octatriene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound known as 2-Methyl-2,4,6-octatriene, (4E,6E)-, with the identifier 2DQX4I9K1I, is an organic molecule with the molecular formula C9H14. This compound is characterized by its linear structure with alternating double bonds, making it a conjugated triene. The presence of conjugated double bonds imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6-octatriene, (4E,6E)-, typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound, (4E,6E)-, may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the compound from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
2-Methyl-2,4,6-octatriene, (4E,6E)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or platinum oxide are employed in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols are common products.
Reduction: Saturated hydrocarbons such as 2-methyl-octane.
Substitution: Halogenated derivatives like 2-bromo-2,4,6-octatriene.
科学的研究の応用
2-Methyl-2,4,6-octatriene, (4E,6E)-, has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2-Methyl-2,4,6-octatriene, (4E,6E)-, involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile molecule in redox biology and chemistry.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-butadiene (Isoprene): A simpler conjugated diene with similar reactivity.
1,3,5-Hexatriene: Another conjugated triene with a different substitution pattern.
2,4-Hexadiene: A conjugated diene with fewer double bonds.
Uniqueness
2-Methyl-2,4,6-octatriene, (4E,6E)-, is unique due to its specific substitution pattern and the presence of three conjugated double bonds. This structure imparts distinct electronic properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
18304-15-9 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
(4E,6E)-2-methylocta-2,4,6-triene |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4+,7-6+ |
InChIキー |
AHXXJOUHGBPWGW-YTXTXJHMSA-N |
異性体SMILES |
C/C=C/C=C/C=C(C)C |
正規SMILES |
CC=CC=CC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


